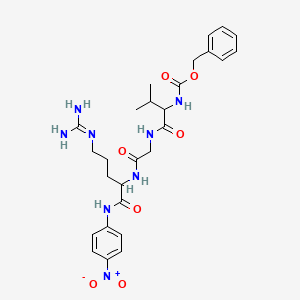
Urokinase Substrate I, Colorimetric
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urokinase Substrate I, Colorimetric, also known as Z-Val-Gly-Arg-pNA, is a synthetic amino acid substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme that converts plasminogen to plasmin. This conversion is crucial in the process of fibrinolysis, which is the breakdown of blood clots. The substrate is colorimetric, meaning it produces a color change when cleaved by urokinase, allowing for easy quantification of enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Urokinase Substrate I, Colorimetric, is synthesized through a series of peptide coupling reactions. The sequence Z-Val-Gly-Arg-pNA is constructed by sequentially coupling protected amino acids. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Industrial Production Methods
In an industrial setting, the production of Urokinase Substrate I involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the following steps:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the free peptide.
Purification: The crude peptide is purified using HPLC to remove impurities and achieve the desired purity level
Analyse Des Réactions Chimiques
Types of Reactions
Urokinase Substrate I undergoes hydrolysis when exposed to urokinase. The enzyme cleaves the peptide bond between the arginine and p-nitroaniline (pNA) moieties, releasing pNA, which can be quantified by measuring absorbance at 405 nm .
Common Reagents and Conditions
Reagents: Urokinase enzyme, buffer solutions (e.g., Tris-HCl), and water.
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions
Major Products
The primary product of the reaction is p-nitroaniline, which is released upon cleavage of the substrate by urokinase. This product is detected colorimetrically, providing a measure of urokinase activity .
Applications De Recherche Scientifique
Urokinase Substrate I, Colorimetric, has a wide range of applications in scientific research:
Biochemistry: Used to study the activity of urokinase and other serine proteases.
Medicine: Employed in assays to measure fibrinolytic activity, which is important in understanding and treating conditions related to blood clotting.
Drug Development: Utilized in screening for inhibitors of urokinase, which could be potential therapeutic agents for diseases involving excessive clot formation.
Industrial Applications: Applied in quality control processes to ensure the activity of urokinase in pharmaceutical preparations
Mécanisme D'action
Urokinase Substrate I functions by mimicking the natural substrate of urokinase. When urokinase cleaves the substrate, it releases p-nitroaniline, which can be measured spectrophotometrically. The mechanism involves the hydrolysis of the peptide bond between arginine and p-nitroaniline, facilitated by the serine protease activity of urokinase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl-Arg-pNA: Another colorimetric substrate used to measure the activity of serine proteases.
Acetyl-Gly-Arg-pNA: Similar in structure and function, used in various protease assays.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin-like proteases
Uniqueness
Urokinase Substrate I is unique due to its specific sequence (Z-Val-Gly-Arg-pNA), which makes it highly selective for urokinase. This selectivity allows for precise measurement of urokinase activity without interference from other proteases .
Propriétés
Formule moléculaire |
C27H36N8O7 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30) |
Clé InChI |
PPUGEVRMBYCGHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)
![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

![2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)

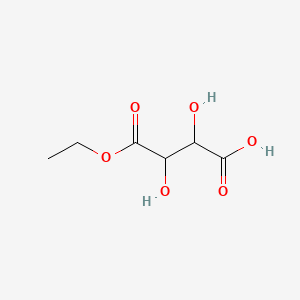

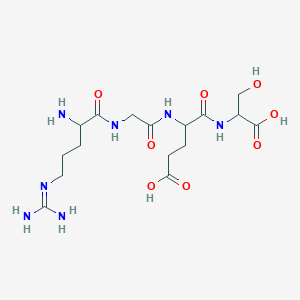
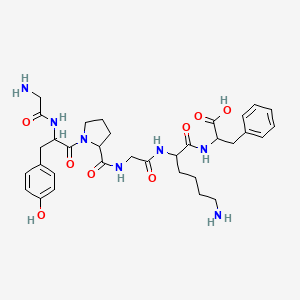
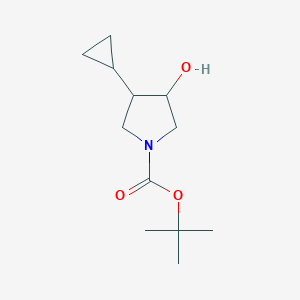
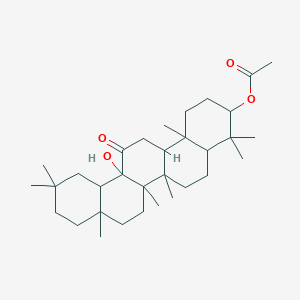
![[1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
![6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)
